![molecular formula C17H26N4O4S B4715122 N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)acetamide](/img/structure/B4715122.png)
N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)acetamide
Übersicht
Beschreibung
N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B cell receptor signaling pathway, which plays a crucial role in the development and activation of B cells. TAK-659 has been extensively studied for its potential therapeutic applications in various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Wirkmechanismus
N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)acetamide works by binding to the active site of BTK and inhibiting its enzymatic activity. This prevents the downstream activation of the B cell receptor signaling pathway, which is essential for B cell survival and proliferation. By targeting BTK, this compound can selectively induce apoptosis in malignant B cells while sparing normal B cells, making it an attractive therapeutic option for B cell-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit BTK activity in various preclinical models, leading to a reduction in B cell proliferation and survival. In addition, this compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in immune cells. This compound has also been shown to enhance the efficacy of other targeted therapies, such as venetoclax, in preclinical models of B cell lymphoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)acetamide is its selective targeting of BTK, which allows for the specific inhibition of B cell-related pathways without affecting other immune cells. This makes this compound a potentially safer and more effective therapeutic option for B cell-related diseases. However, one limitation of this compound is its low solubility and bioavailability, which may limit its clinical application. In addition, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different disease settings.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)acetamide. One area of focus is the combination therapy with other targeted therapies, such as venetoclax or immune checkpoint inhibitors, to enhance the efficacy and reduce the potential for drug resistance. Another area of interest is the investigation of this compound in other B cell-related diseases, such as multiple myeloma or autoimmune disorders. Finally, the development of novel formulations or delivery methods for this compound may improve its solubility and bioavailability, allowing for more effective clinical application.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting BTK activity and suppressing B cell proliferation and survival. In addition, this compound has shown synergistic effects with other targeted therapies, such as venetoclax, in preclinical models of B cell lymphoma.
Eigenschaften
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-morpholin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-26(23,24)21-8-6-20(7-9-21)16-5-3-2-4-15(16)18-17(22)14-19-10-12-25-13-11-19/h2-5H,6-14H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXGKPKUCSPDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.